Cellotetraitol

Overview

Description

Cellotetraitol is a tetrasaccharide alditol, a type of carbohydrate derivative. It is one of the isomeric forms of tetrasaccharides, which include maltotetraitol, nigeran tetraitol, and isomaltotetraitol . These compounds are known for their structural complexity and biological significance.

Preparation Methods

Cellotetraitol can be synthesized through the reduction of cellotetraose using borohydride. This method involves the reduction of the aldehyde group in cellotetraose to an alcohol group, resulting in the formation of this compound

Chemical Reactions Analysis

Cellotetraitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cellotetraonic acid .

Scientific Research Applications

Glycomics and Mass Spectrometry

Cellotetraitol is widely utilized in glycomics as a standard for mass spectrometry. Its distinct molecular weight and structure allow researchers to accurately calibrate instruments and analyze complex carbohydrate mixtures. In a study examining carbohydrate precursor ions, this compound was identified with a specific retention time, facilitating the differentiation of isomeric compounds through mass spectrometry techniques .

Enzymatic Studies

Research has highlighted the role of this compound in studying β-1,4-D-glycosidic bond activity. It serves as a substrate for various glycoside hydrolases, allowing scientists to investigate the kinetics and specificity of these enzymes. A notable study demonstrated that this compound was used alongside other oligosaccharides to assess the enzymatic activity of a novel dimeric exoglucanase, providing insights into its biochemical properties and potential industrial applications .

Biotechnological Advancements

The unique properties of this compound have led to its exploration in biotechnological applications. Its ability to form stable complexes with other polysaccharides can be leveraged in the development of bio-based materials. For instance, researchers are investigating its use in creating functionalized cellulose products that can enhance the mechanical properties of crops or improve biomass processing techniques . Additionally, the compound's interactions with other polysaccharides may lead to innovations in sustainable agricultural practices.

Case Study 1: Enzyme Characterization

In a study focused on enzyme characterization, this compound was used as a substrate to evaluate the activity of various endoglucanases. The results indicated distinct modes of action depending on the enzyme type, showcasing this compound's utility in understanding enzyme mechanisms and improving biomass conversion processes.

Case Study 2: Mass Spectrometry Calibration

Another significant application involved using this compound as a calibration standard in mass spectrometric analyses of complex carbohydrate mixtures. This application not only improved the accuracy of molecular weight determinations but also enhanced the identification of oligosaccharide structures in biological samples.

Summary Table of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Glycomics | Standard for mass spectrometry | Enables accurate calibration and analysis of carbohydrates |

| Enzymatic Studies | Substrate for glycoside hydrolases | Provides insights into enzyme kinetics and specificity |

| Biotechnological Advancements | Development of bio-based materials | Potential for enhancing crop properties and biomass processing |

| Case Study 1 | Enzyme characterization using this compound | Distinct modes of action observed among different enzymes |

| Case Study 2 | Calibration standard in mass spectrometry | Improved accuracy in oligosaccharide identification |

Mechanism of Action

The mechanism of action of cellotetraitol involves its interaction with various molecular targets, including proteins and enzymes. These interactions can affect the structure and function of the target molecules, leading to various biological effects. The specific pathways involved in these interactions are still under investigation, but they are believed to involve carbohydrate-binding proteins and enzymes that recognize specific carbohydrate structures .

Comparison with Similar Compounds

Cellotetraitol is similar to other tetrasaccharide alditols, such as maltotetraitol, nigeran tetraitol, and isomaltotetraitol. These compounds differ in their linkage positions and anomeric configurations . For example, this compound and maltotetraitol are both linked at (1→4) positions, but they differ in their anomeric configurations . This structural variation leads to differences in their chemical properties and biological activities, making each compound unique in its own right.

Biological Activity

Cellotetraitol is a carbohydrate compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and detailed research findings.

Overview of this compound

This compound, a tetrasaccharide composed of glucose units, is a derivative of cellulose and is commonly used in studies related to plant biology and enzymatic activity. Its structure allows it to interact with various enzymes, particularly those involved in the modification and degradation of polysaccharides.

Biological Activity

Enzymatic Interactions

this compound serves as a substrate for various glycosyltransferases and endoglucanases. Research has shown that it can be effectively utilized by enzymes such as endo-β-1,4-glucanase, which hydrolyzes cellulose and related compounds. The catalytic efficiency of these enzymes on this compound varies significantly, indicating its potential role in biotechnological applications.

Case Study: Enzyme Activity Analysis

In a study examining the catalytic capacity of two Arabidopsis proteins, it was found that both proteins exhibited distinct activities towards this compound-based oligosaccharides. The preferred acceptor substrate was identified as XXXGol, highlighting the specificity of these enzymes towards this compound derivatives .

Data Table: Enzymatic Activity on this compound

| Enzyme Type | Substrate | Activity Level (Relative Units) | Reference |

|---|---|---|---|

| Endo-β-1,4-glucanase | This compound | High | |

| Xyloglucan endotransglycosylase | This compound | Moderate | |

| Hetero-trans-β-glucanase | This compound | Low |

The biological activity of this compound is primarily mediated through its interactions with specific enzymes that recognize its structure. These interactions can lead to the formation of new glycosidic bonds or the breakdown of existing ones, facilitating various metabolic processes in plants.

Enzyme Specificity

Research indicates that different enzymes exhibit varying levels of affinity for this compound. For instance:

- Endo-β-1,4-glucanases display high activity levels towards this compound, making it an effective substrate for cellulose degradation.

- Xyloglucan endotransglycosylases show moderate activity, suggesting a role in modifying xyloglucan structures.

- Hetero-trans-β-glucanases demonstrate lower activity levels, indicating a more specialized function.

Case Studies Highlighting Biological Activity

Several case studies have explored the biological significance of this compound:

- Study on Arabidopsis Enzymes : This research focused on two specific enzymes from Arabidopsis that interact with this compound-based oligosaccharides. The findings revealed distinct catalytic capacities and substrate preferences, which are crucial for understanding plant growth and development mechanisms .

- Investigation into Glycosyltransferase Activity : A study examined how glycosyltransferases utilize this compound in synthesizing complex carbohydrates. The results indicated that modifications to the this compound structure could enhance enzyme binding and activity, suggesting potential applications in biocatalysis .

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing Cellotetraitol, and how can researchers optimize yield and purity?

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance spectroscopy (NMR) for backbone analysis (¹H, ¹³C, 2D-COSY) and X-ray crystallography for absolute stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). For polysaccharide derivatives like this compound, methylation analysis combined with gas chromatography-MS (GC-MS) determines glycosidic linkages. Cross-validate findings with computational methods (e.g., density functional theory) .

Q. What are the standard assays for evaluating this compound’s bioactivity in vitro?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) using spectrophotometry.

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 for hepatic studies).

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Conduct a systematic review (following Cochrane guidelines ) to identify methodological disparities. Key steps:

Compare experimental models (e.g., in vitro vs. in vivo).

Assess dosage ranges and exposure times.

Validate findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition).

Meta-analysis of published data can highlight confounding variables, such as solvent effects (DMSO vs. aqueous) .

Q. What advanced experimental designs are suitable for studying this compound’s pharmacokinetics and tissue-specific effects?

- Methodological Answer : Use compartmental modeling paired with LC-MS/MS for plasma concentration profiling. For tissue distribution, employ radiolabeled this compound (¹⁴C or ³H) and autoradiography. To assess metabolism, combine liver microsome assays with UPLC-QTOF-MS for metabolite identification. Address ethical considerations (e.g., IACUC protocols for animal studies) .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Design a stability study following ICH Q1A guidelines:

- Test degradation kinetics at 25°C/60% RH (room temperature) vs. 40°C/75% RH (accelerated).

- Monitor via HPLC-UV for decomposition products.

- Use Arrhenius equation to predict shelf life. Statistical tools like ANOVA identify significant degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What strategies ensure reproducibility in this compound-related research across labs?

- Methodological Answer : Adopt FAIR data principles:

- Documentation : Share detailed protocols (e.g., Electronic Lab Notebooks).

- Materials : Use certified reference standards (e.g., USP-grade reagents).

- Collaboration : Cross-lab validation via ring trials.

Publish negative results and raw datasets in repositories like Zenodo to reduce publication bias .

Q. Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Library synthesis : Introduce substituents (e.g., alkyl chains, halogenation) at key positions.

Activity profiling : Test derivatives against a panel of biological targets (e.g., kinases, GPCRs).

Computational modeling : Use molecular docking (AutoDock Vina) and QSAR (quantitative SAR) to correlate structural features with activity.

Validate predictions with in vitro/in vivo assays .

Q. What statistical approaches are critical for analyzing high-throughput screening data on this compound?

- Methodological Answer :

- Preprocessing : Normalize data using Z-scores or quantile normalization.

- Hypothesis testing : Apply Benjamini-Hochberg correction for false discovery rate (FDR) in multi-parametric assays.

- Machine learning : Use random forests or PCA to identify clusters of bioactive derivatives.

Tools like R/Bioconductor or Python’s SciKit-Learn streamline analysis .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound research involving animal models?

- Methodological Answer :

Follow ARRIVE 2.0 guidelines: - Justification : Demonstrate necessity over in vitro alternatives.

- Sample size : Power analysis to minimize animal use.

- Reporting : Disclose anesthesia, euthanasia methods, and housing conditions.

Include ethics committee approval numbers in publications .

Properties

IUPAC Name |

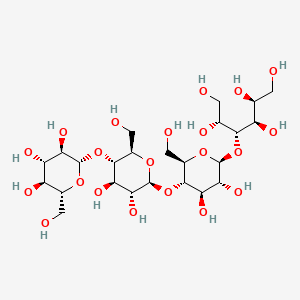

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHEUHBAZYUOI-ZEUIETHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970825 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-55-0 | |

| Record name | Cellotetraitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.